

# "Pi-Methylimidazoleacetic acid hydrochloride chemical structure and properties"

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## Compound of Interest

Compound Name: *Pi-Methylimidazoleacetic acid hydrochloride*

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## An In-depth Technical Guide to Pi-Methylimidazoleacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Pi-Methylimidazoleacetic acid hydrochloride**, also known as 1-methyl-5-imidazoleacetic acid hydrochloride or pros-methylimidazoleacetic acid (p-MIAA), is an endogenous metabolite and a potential neurotoxin.[1][2][3] It is an isomer of tele-methylimidazoleacetic acid (t-MIAA), a major metabolite of histamine.[4] Unlike t-MIAA, the metabolic origin of p-MIAA is not fully understood, and it is not considered a direct metabolite of histamine.[4][5] Growing interest in this compound stems from its potential involvement in neurological disorders, with studies showing a correlation between its levels in cerebrospinal fluid and the severity of Parkinson's disease.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and potential biological activities of **Pi-Methylimidazoleacetic acid hydrochloride**.

### Chemical Structure and Properties

Pi-Methylimidazoleacetic acid is characterized by an acetic acid group attached to the 5-position of a 1-methylimidazole ring.[6] The hydrochloride salt form enhances its water solubility and stability.[6]

#### Chemical Structure:

- Pi-Methylimidazoleacetic acid:
  - SMILES: CN1C=NC=C1CC(=O)O[\[6\]](#)
  - InChI: InChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)[\[6\]](#)
- **Pi-Methylimidazoleacetic acid hydrochloride:**
  - Molecular Formula: C6H9ClN2O2[\[2\]](#)

A summary of its physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Pi-Methylimidazoleacetic acid and its Hydrochloride Salt

Property	Pi-Methylimidazoleacetic acid	Pi-Methylimidazoleacetic acid hydrochloride	Reference(s)
CAS Number	4200-48-0	1071661-55-6	[1]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>6</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	140.14 g/mol	176.60 g/mol	[1][2]
Appearance	Solid	White to off-white solid	[2]
Boiling Point	384.4 °C at 760 mmHg	N/A	[1]
Density	1.27 g/cm <sup>3</sup>	N/A	[1]
Solubility	Soluble in DMSO	Soluble in DMSO (125 mg/mL)	[1][2]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	4°C, sealed, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month.	[1][2]

## Experimental Protocols

### Synthesis of Imidazoleacetic Acid Derivatives (Representative Protocol)

While a specific, detailed protocol for the synthesis of 1-methyl-5-imidazoleacetic acid is not readily available in the cited literature, a general and practical approach for the synthesis of a related isomer, imidazol-1-yl-acetic acid hydrochloride, can be adapted. This process typically involves N-alkylation of an imidazole precursor followed by ester hydrolysis.[7][8]

Step 1: N-Alkylation of Imidazole[7]

- To a solution of imidazole (1.0 eq) in a suitable solvent such as ethyl acetate, add a base like powdered potassium carbonate (1.4 eq).
- Add a haloacetate ester, for example, tert-butyl chloroacetate (1.2 eq), to the mixture at room temperature.
- Reflux the reaction mixture for approximately 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and quench with cold water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

#### Step 2: Hydrolysis of the Ester and Hydrochloride Salt Formation<sup>[7]</sup>

- Dissolve the crude imidazol-1-yl-acetic acid tert-butyl ester in a suitable solvent like dichloromethane.
- Cool the solution to -15 to -10 °C.
- Slowly add a Lewis acid, such as titanium tetrachloride (1.4 eq), dropwise over 1 hour.
- Stir the mixture at -5 to 0 °C for 2 hours.
- Add isopropyl alcohol at 0 to -10 °C and continue stirring at room temperature for 1 hour.
- Add additional isopropyl alcohol and stir for another hour.
- The resulting precipitate can be filtered, washed with the alcohol, and dried under vacuum to yield the imidazol-1-yl-acetic acid hydrochloride.

## Analytical Methods for Quantification in Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS)<sup>[2][9]</sup>

This method is commonly used for the detection and quantification of methylimidazoleacetic acids in biological fluids like urine, plasma, and cerebrospinal fluid.

- Sample Preparation:
  - Isolate the acids from the biological sample using ion-exchange chromatography.[\[9\]](#)
- Derivatization:
  - Esterify the isolated acids to their n-butyl esters using boron trifluoride-butanol.[\[9\]](#)
- Extraction:
  - Extract the derivatized esters with chloroform.[\[9\]](#)
- GC-MS Analysis:
  - Inject the chloroform extract into the GC-MS system.
  - Use a suitable capillary column for separation.
  - Employ selected ion monitoring (SIM) for quantification. For the n-butyl ester of methylimidazoleacetic acid, the ion at m/e 95 is typically monitored.[\[9\]](#)
  - An internal standard, such as 3-pyridylacetic acid (monitored at m/e 93), should be used for accurate quantification.[\[9\]](#)

#### High-Performance Liquid Chromatography (HPLC)[\[10\]](#)

Reversed-phase ion-pair HPLC provides a sensitive and specific method for the quantification of methylimidazoleacetic acid isomers.

- Sample Preparation:
  - Centrifuge the urine sample to remove particulate matter.
  - Dilute the supernatant with the mobile phase.[\[10\]](#)
- Chromatographic Conditions:

- Column: A reversed-phase column (e.g., C18).
- Mobile Phase: An aqueous buffer containing an ion-pairing agent.
- Detection: UV detection at an appropriate wavelength.
- The method should be capable of separating the pi- and tele- isomers.

## Biological Activity and Potential Signaling Pathways

Pi-Methylimidazoleacetic acid is described as a potential neurotoxin.[1][3] While the precise mechanisms of its neurotoxicity are not fully elucidated, research on related imidazole-containing compounds and endogenous neurotoxins suggests potential pathways. The neurotoxic effects of certain imidazole compounds have been linked to the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity.[11] This process can trigger a cascade of downstream events, including increased intracellular calcium, activation of nitric oxide synthase, and the generation of reactive oxygen species (ROS), ultimately leading to oxidative stress and neuronal cell death.[12][13]

### Hypothetical Signaling Pathway for Pi-Methylimidazoleacetic Acid-Induced Neurotoxicity

The following diagram illustrates a plausible signaling pathway for the neurotoxic effects of Pi-Methylimidazoleacetic acid, based on the known mechanisms of related neurotoxins.



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Caption: Hypothetical neurotoxic pathway of Pi-Methylimidazoleacetic acid.

## Experimental Workflow for Assessing Neurotoxicity

The following diagram outlines a typical experimental workflow to investigate the neurotoxic effects of Pi-Methylimidazoleacetic acid.



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Caption: Workflow for in vitro neurotoxicity assessment.



## Conclusion

**Pi-Methylimidazoleacetic acid hydrochloride** is an intriguing endogenous molecule with potential implications for neurodegenerative diseases. Its structural similarity to histamine metabolites, coupled with its distinct metabolic origin and potential neurotoxicity, makes it a subject of significant research interest. This guide has provided a consolidated overview of its chemical properties, representative experimental protocols, and a hypothetical mechanism of action to aid researchers in their investigations. Further studies are warranted to fully elucidate its synthesis, metabolic pathways, and the precise molecular mechanisms underlying its biological effects. Such research will be crucial in understanding its role in health and disease and in evaluating its potential as a biomarker or therapeutic target.

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